![molecular formula C20H14F2N4O2 B2484652 N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261008-69-8](/img/structure/B2484652.png)

N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

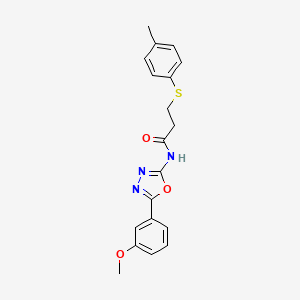

The synthesis of derivatives similar to our compound of interest often involves the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole with different phenyl acetamide derivatives. These processes aim to introduce fluorine atoms at specific positions to enhance antimicrobial properties. A study by Parikh and Joshi (2014) on antimicrobial agents emphasizes the role of fluorine atoms in enhancing antimicrobial potency (Parikh & Joshi, 2014).

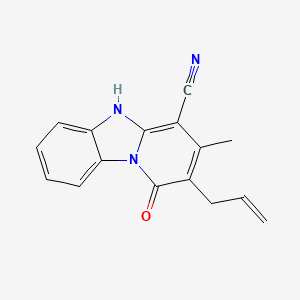

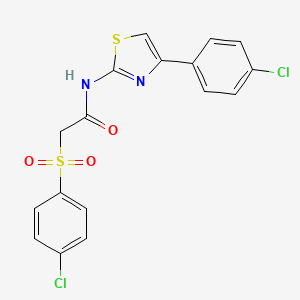

Molecular Structure Analysis

The molecular structure of compounds like our subject involves complex aromatic rings and heterocyclic components, which are crucial for their biological activity. Ding et al. (2006) detailed the structure of a related compound through X-ray diffraction, showcasing the significance of precise structural configuration for its biological efficacy (Ding et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by the presence of fluorine atoms. Banks et al. (1996) discussed a fluorinating agent that highlights the electrophilic nature of fluorine in chemical reactions, relevant to the synthesis and modification of fluorinated compounds (Banks et al., 1996).

Aplicaciones Científicas De Investigación

Structural and Chemical Analysis

The compound and its derivatives are often synthesized and characterized using various chemical and structural analysis methods. For instance, Wei‐Lin Ding et al. (2006) synthesized a related compound and confirmed its structure using X-ray diffraction, highlighting the precision in structural determination of such complex molecules (Ding et al., 2006).

Biological and Medicinal Research

Compounds similar to N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have been explored for various biological and medicinal applications:

Anti-inflammatory Properties : K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of a similar compound and tested them for anti-inflammatory activity, with some derivatives showing significant results (Sunder & Maleraju, 2013).

Antimicrobial and Antifungal Activities : K. Parikh and D. Joshi (2014) synthesized and evaluated derivatives for their antimicrobial properties against various bacterial and fungal strains, finding that the presence of fluorine atoms enhanced antimicrobial properties (Parikh & Joshi, 2014). B. Çavușoğlu et al. (2018) also reported potent antifungal and apoptotic effects of similar triazole-oxadiazole compounds against Candida species (Çavușoğlu et al., 2018).

Antitumor Activity : S. Alqasoumi et al. (2009) synthesized novel derivatives and evaluated their antitumor activity, finding some to be more effective than the reference drug doxorubicin (Alqasoumi et al., 2009).

Spectroscopic and Quantum Mechanical Studies : Y. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, indicating potential applications in dye-sensitized solar cells and as non-linear optical materials due to their photovoltaic efficiency and hyperpolarizability values (Mary et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could include further studies to better understand its properties and potential applications. This could involve more detailed studies of its synthesis, structure, reactivity, and mechanism of action, as well as investigations of its safety and environmental impact .

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4O2/c21-14-8-6-13(7-9-14)19-24-20(28-25-19)17-5-2-10-26(17)12-18(27)23-16-4-1-3-15(22)11-16/h1-11H,12H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCMTLOISOTWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)

![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)

![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484588.png)